![molecular formula C29H31N3O3S B2841665 4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline CAS No. 866864-15-5](/img/structure/B2841665.png)
4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline
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Overview
Description
The compound “4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline”, related compounds have been synthesized through various methods. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Scientific Research Applications
Antimicrobial Activity
4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline: and its derivatives have been investigated for their antimicrobial properties. In a study by Mandala et al., a series of novel compounds were synthesized by reductive amination. These compounds exhibited significant antibacterial and antifungal activity, comparable to standard antimicrobial agents . Further investigations using docking studies with oxidoreductase proteins supported the experimental findings.
Molecular Modeling and Docking Studies
Computational approaches, such as molecular docking, can predict the binding affinity of this compound to specific protein targets. Researchers could explore its interactions with relevant enzymes or receptors.
Future Directions
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-3-35-24-11-14-27-26(19-24)29(28(20-30-27)36(33,34)25-12-9-22(2)10-13-25)32-17-15-31(16-18-32)21-23-7-5-4-6-8-23/h4-14,19-20H,3,15-18,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCMVVSBJJOXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline |
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